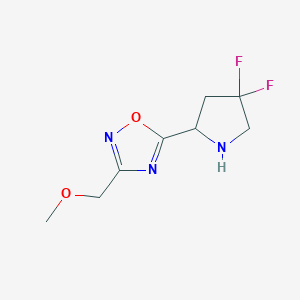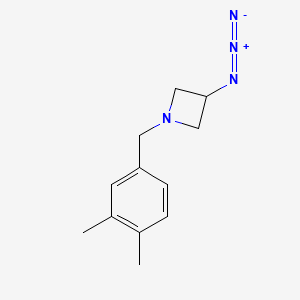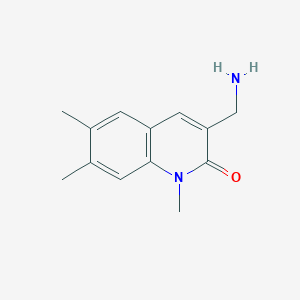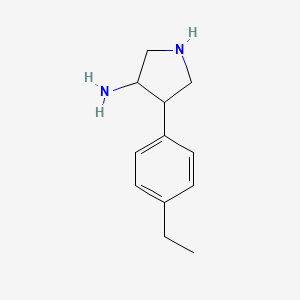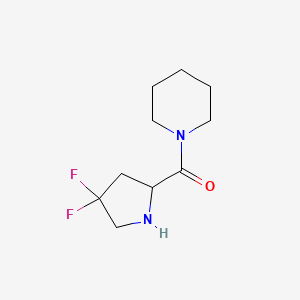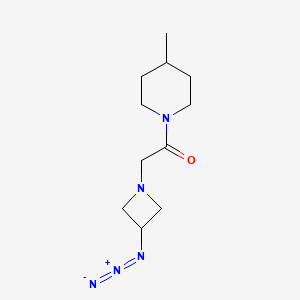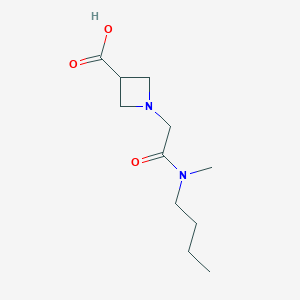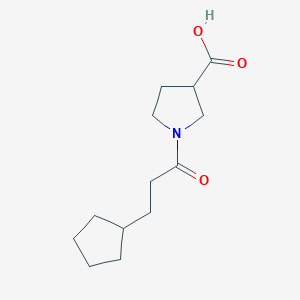
1-(3-环戊基丙酰基)吡咯烷-3-羧酸
描述
1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽合成
1-(3-环戊基丙酰基)吡咯烷-3-羧酸: 在肽合成中被用作构建块,用于创建复杂的肽。 该化合物的结构允许将环戊基引入肽链中,这会显著改变肽的性质,例如稳定性、结合亲和力和生物活性 .
药物发现
在药物发现中,该化合物作为生物活性化合物开发的多功能支架。 其吡咯烷环是许多药物的常见特征,有助于分子的立体化学并增强三维覆盖范围,这对与生物靶点的相互作用至关重要 .
酶促水解抗性
该化合物已被确定为阿片类肽中的一种潜在类似物,该类似物对酶促水解更具抗性。 这一特性使其成为开发更持久治疗剂的宝贵候选者 .
金属有机框架 (MOFs)
手性吡咯烷官能化的 MOF 使用吡咯烷衍生物,例如 1-(3-环戊基丙酰基)吡咯烷-3-羧酸,来创建具有潜在应用于非均相催化和探索生物系统中催化过程的框架 .
有机催化
该化合物的吡咯烷核心在有机催化中起着重要作用,它可以作为各种不对称反应的高效且通用的催化剂。 这在合成光学活性化合物方面尤其重要,光学活性化合物在药物的制备中很重要 .
生物活性调节
吡咯烷衍生物,包括 1-(3-环戊基丙酰基)吡咯烷-3-羧酸,正在探索其调节生物活性的能力。 它们正在研究其对空间因素和构效关系的影响,这些因素是设计具有特定生物特征的新型候选药物的关键 .
溶液相肽合成
该化合物适用于溶液相肽合成,其中它可以在液体介质中掺入肽。 这种方法有利于合成难以使用固相技术生产的肽 .
属性
IUPAC Name |
1-(3-cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(6-5-10-3-1-2-4-10)14-8-7-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGZTCHSVZKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


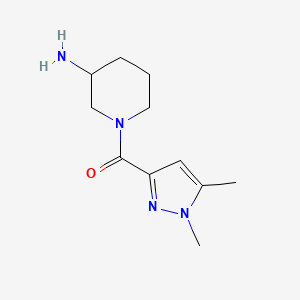
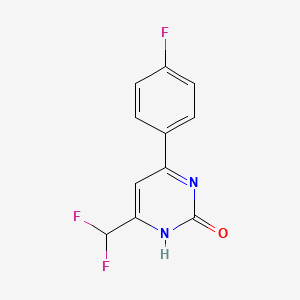
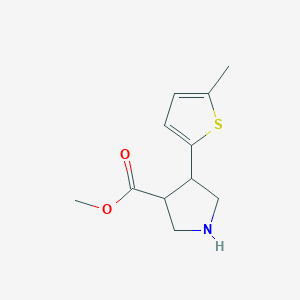
![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)
